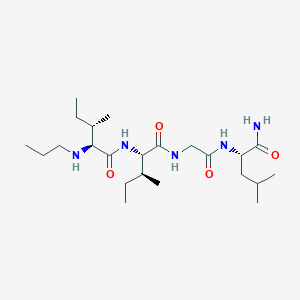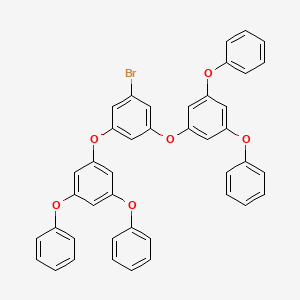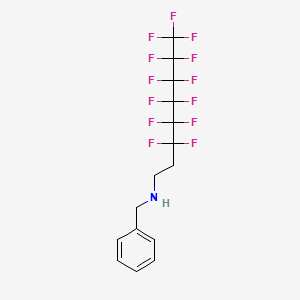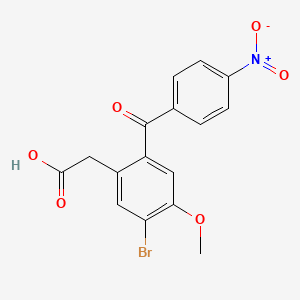
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- is a complex organic compound with a unique structure that includes bromine, methoxy, and nitrobenzoyl functional groups
Méthodes De Préparation
The synthesis of Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- involves multiple steps and specific reaction conditions. One common method includes the following steps:
Starting Material: The synthesis begins with the appropriate benzeneacetic acid derivative.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol (CH3OH) and a strong acid catalyst.
Nitration: The nitrobenzoyl group is added through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the bromine or nitro groups can be replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine, methoxy, and nitrobenzoyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- can be compared with similar compounds such as:
Benzeneacetic acid, 4-methoxy-: This compound lacks the bromine and nitrobenzoyl groups, making it less reactive in certain chemical reactions.
Benzeneacetic acid, 2-bromo-4,5-dimethoxy-: This compound has additional methoxy groups, which can influence its reactivity and applications.
Benzeneacetic acid, 4-bromo-2-chloro-5-methyl-:
The uniqueness of Benzeneacetic acid, 5-bromo-4-methoxy-2-(4-nitrobenzoyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
194671-62-0 |
|---|---|
Formule moléculaire |
C16H12BrNO6 |
Poids moléculaire |
394.17 g/mol |
Nom IUPAC |
2-[5-bromo-4-methoxy-2-(4-nitrobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12BrNO6/c1-24-14-8-12(10(6-13(14)17)7-15(19)20)16(21)9-2-4-11(5-3-9)18(22)23/h2-6,8H,7H2,1H3,(H,19,20) |
Clé InChI |
IBOZVEGXJOJRCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
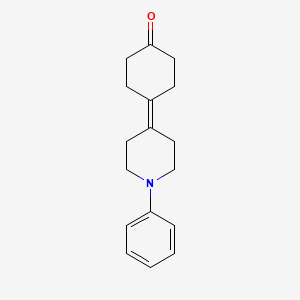
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
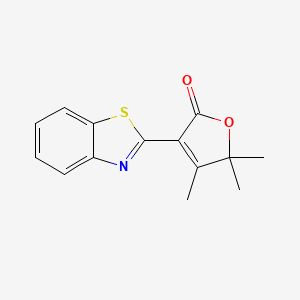
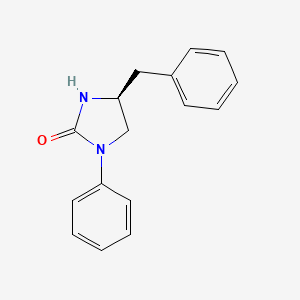
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
